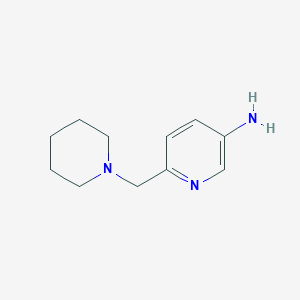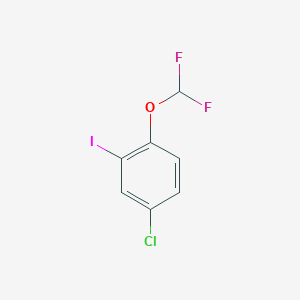
4-Chloro-1-(difluoromethoxy)-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(difluoromethoxy)-2-iodobenzene is an organic compound with the molecular formula C7H4ClF2IO It is a halogenated benzene derivative, characterized by the presence of chlorine, iodine, and difluoromethoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(difluoromethoxy)-2-iodobenzene typically involves halogenation reactions. One common method is the iodination of 4-Chloro-1-(difluoromethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(difluoromethoxy)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Azides, nitriles, and other substituted benzene derivatives.
Oxidation Products: Iodinated quinones and other oxidized aromatic compounds.
Reduction Products: Dehalogenated benzene derivatives.
Coupling Products: Biaryl compounds and other coupled aromatic systems.
Aplicaciones Científicas De Investigación
4-Chloro-1-(difluoromethoxy)-2-iodobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with halogenated aromatic structures.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(difluoromethoxy)-2-iodobenzene depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-chloro-1-(difluoromethoxy)benzene
- 4-Chloro-1-(difluoromethoxy)-2-fluorobenzene
- 4-Chloro-1-(difluoromethoxy)-2-methylbenzene
Uniqueness
4-Chloro-1-(difluoromethoxy)-2-iodobenzene is unique due to the presence of both iodine and difluoromethoxy groups, which impart distinct reactivity and properties. The iodine atom provides a versatile site for substitution and coupling reactions, while the difluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H4ClF2IO |
|---|---|
Peso molecular |
304.46 g/mol |
Nombre IUPAC |
4-chloro-1-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H |
Clave InChI |
XNCAVBVLWFOVGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)I)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


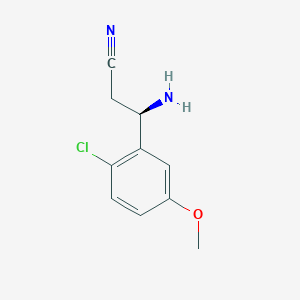
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15238598.png)
![4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15238599.png)
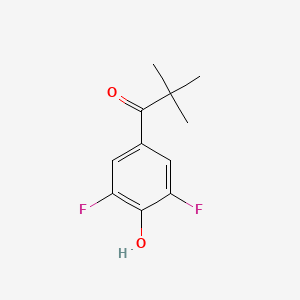
![Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate](/img/structure/B15238619.png)
![3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15238628.png)
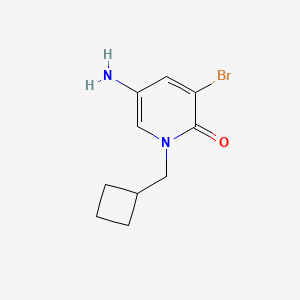

![1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B15238651.png)
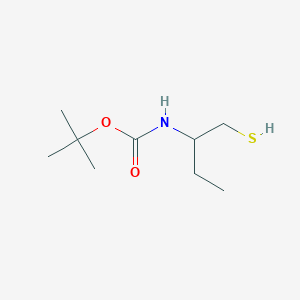
![3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile](/img/structure/B15238674.png)
![6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238675.png)
